molecular formula C17H14BrF3N4O6S B15006523 1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B15006523
M. Wt: 539.3 g/mol
InChI Key: PMWVRJJGYBNDHU-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a bromophenylsulfonyl group and a dinitro-trifluoromethylphenyl group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14BrF3N4O6S

Molecular Weight

539.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C17H14BrF3N4O6S/c18-12-1-3-13(4-2-12)32(30,31)23-7-5-22(6-8-23)16-14(24(26)27)9-11(17(19,20)21)10-15(16)25(28)29/h1-4,9-10H,5-8H2

InChI Key

PMWVRJJGYBNDHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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